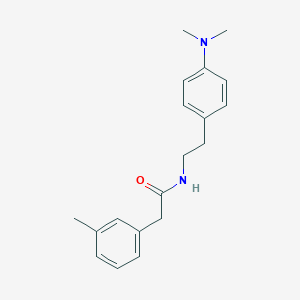

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15-5-4-6-17(13-15)14-19(22)20-12-11-16-7-9-18(10-8-16)21(2)3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVRWBVIFDOKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with m-tolylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydroxide, sodium methoxide, organic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

NMDA Receptor Modulation

One of the primary applications of this compound is its role as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are crucial for synaptic plasticity and memory function. Compounds that enhance NMDA receptor activity have potential therapeutic implications for conditions such as:

- Depression : Research indicates that compounds enhancing NMDA receptor function may alleviate symptoms of treatment-resistant depression .

- Neurodegenerative Diseases : Modulation of NMDA receptors can be beneficial in diseases like Alzheimer's and Parkinson's, where glutamate signaling is disrupted .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

- In vitro Studies : Various derivatives of the compound have shown promising results in inhibiting tumor growth in preclinical models, suggesting a pathway for further development into anticancer therapeutics .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been tested against acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and cardiovascular diseases.

- Mechanism of Action : The structure-activity relationship studies indicate that modifications to the compound can significantly enhance its inhibitory potency against ACAT, making it a candidate for managing hypercholesterolemia .

Case Study 1: NMDA Receptor Modulation

In a study examining various NMDA receptor modulators, this compound was found to potentiate receptor responses significantly. The effective concentration (EC50) values were determined through electrophysiological assays, demonstrating enhanced receptor activity at submicromolar concentrations .

| Compound | EC50 (μM) | Receptor Type |

|---|---|---|

| This compound | 0.021 | GluN2A |

| Control Compound | 0.5 | GluN2A |

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The compound was tested against several cancer types, showing IC50 values indicative of significant anticancer activity.

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| Breast Cancer | 12 | Apoptosis induction |

| Lung Cancer | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A-412997 (2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide)

- Structure: Shares the N-(m-tolyl)acetamide core but replaces the dimethylamino phenethyl group with a pyridine-piperidine substituent.

- Pharmacological Activity : Demonstrated high binding affinity for dopamine D4 receptors (D4R) in competitive radioligand assays, with functional activity in β-arrestin recruitment and cAMP inhibition pathways .

- Synthesis : Synthesized via alkylation of 2-chloro-N-(m-tolyl)acetamide with substituted piperidines, highlighting scalability and modularity for structural diversification.

Triazinyl-Acetamide Derivatives (e.g., 3c in )

- Structure: N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide (3c) replaces the phenethyl group with a triazinyl ring, introducing a planar, electron-deficient heterocycle.

- Physical Properties : Melting points for triazinyl derivatives range from 160–220°C, suggesting higher thermal stability compared to the target compound (exact data unavailable).

- Applications : Triazinyl groups are often used in materials science and enzyme inhibition due to their hydrogen-bonding capacity and rigidity .

Pyrimidine-Thioacetamide Derivatives ()

- Structure: Compounds like 2-{[4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2g) feature a pyrimidine-thioether substituent instead of the dimethylamino phenethyl group.

- Physical Properties : Melting points vary widely (103–154°C), influenced by halogen and aromatic substituents.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenethyl moiety, along with an m-tolyl acetamide structure. This unique combination of functional groups suggests potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 274.37 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Receptor Binding : The compound may modulate the activity of neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

- Enzyme Inhibition : Studies indicate that it could inhibit certain enzymes involved in cell proliferation, showcasing potential anticancer properties.

- Signal Transduction Modulation : By affecting signal transduction pathways, the compound may alter cellular responses critical for various physiological processes.

Biological Activity and Applications

Research has highlighted several promising applications for this compound:

- Anticancer Activity : Preliminary studies suggest that the compound inhibits enzymes linked to tumor growth and metastasis. Its ability to interfere with cell cycle progression makes it a candidate for further anticancer drug development.

- Neurological Effects : Given its structure, it may have implications in treating cognitive impairments by acting on acetylcholine receptors or similar neurotransmitter systems .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. The compound was shown to reduce cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against specific cancers .

- Pharmacological Profiling : In a study assessing its pharmacological profile, the compound was tested against various targets, including GPCRs (G-protein-coupled receptors). Results indicated that it acts as a positive allosteric modulator for certain receptors involved in neurotransmission .

- Safety and Toxicology : Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses, making it a safer option compared to other chemotherapeutic agents. However, further studies are needed to fully understand its safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(dimethylamino)-2-phenylethyl)acetamide | Lacks m-tolyl group | Different chemical reactivity |

| N,N-Dimethyl-3-phenylpropanamide | Contains a straight-chain structure | Distinct mechanism of action compared to branched structures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.